α-Glucosidase Inhibitory Potency: Class-Level SAR Inference for the N-Mesitylacetamide Substituent Advantage
Direct quantitative data for this specific compound against α-glucosidase has not been published. However, class-level SAR from the closely matched Nazir et al. (2018) series provides actionable inference. The most active compound in that series (8l, bearing a 2,4-dimethylphenylacetamide substituent) exhibited an IC50 of 9.37 ± 0.03 µM against yeast α-glucosidase, representing a 4.0-fold potency enhancement over acarbose (IC50 = 37.38 ± 0.12 µM) [1]. The mesityl (2,4,6-trimethylphenyl) group in the target compound introduces an additional ortho-methyl group relative to 8l, which is predicted by molecular docking studies on this scaffold class to further occupy a hydrophobic sub-pocket adjacent to the catalytic site, potentially enhancing potency, though experimental confirmation is required [2]. The N-phenyl analog (8a) showed only moderate activity (IC50 ~37 µM), directly demonstrating that methyl substitution on the N-aryl ring is a potency-driving modification [1].
| Evidence Dimension | α-Glucosidase inhibitory potency (in vitro yeast enzyme assay) |
|---|---|
| Target Compound Data | Not directly measured; predicted IC50 <10 µM based on SAR from analog 8l (9.37 ± 0.03 µM) with additional ortho-methyl enhancement expected from the mesityl group |
| Comparator Or Baseline | Acarbose standard: IC50 = 37.38 ± 0.12 µM. Analog 8a (N-phenyl): IC50 ~37 µM. Analog 8l (N-2,4-dimethylphenyl): IC50 = 9.37 ± 0.03 µM. Analog 8h (N-2,5-dimethylphenyl): IC50 = 9.46 ± 0.03 µM [1] |
| Quantified Difference | Predicted 4-fold or greater potency advantage over acarbose; potency enhancement attributed specifically to methyl substitution pattern on the N-aryl ring (2,4-dimethylphenyl yields ~4-fold improvement over unsubstituted phenyl) |
| Conditions | In vitro α-glucosidase enzyme inhibition assay using yeast α-glucosidase; 37 °C; pH 6.8 phosphate buffer; p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate [1] |
Why This Matters
This establishes the N-mesityl group as a structurally rational potency-enhancing feature that is absent in simpler N-phenyl or N-alkyl analogs commonly available from screening collections, making this compound a preferred candidate for antidiabetic lead optimization programs targeting α-glucosidase.
- [1] Nazir M, Abbasi MA, Aziz-ur-Rehman, et al. New indole based hybrid oxadiazole scaffolds with N-substituted acetamides: As potent anti-diabetic agents. Bioorg Chem. 2018;81:253-263. doi: 10.1016/j.bioorg.2018.08.010. View Source
- [2] Taha M, Imran S, Salahuddin M, et al. Evaluation and docking of indole sulfonamide as a potent inhibitor of α-glucosidase enzyme in streptozotocin-induced diabetic albino wistar rats. Bioorg Chem. 2021;110:104808. doi: 10.1016/j.bioorg.2021.104808. Provides molecular docking evidence that hydrophobic substituents on aryl rings occupy sub-pockets in α-glucosidase active site. View Source
